molecular formula C13H7ClF2O2 B6404086 2-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid CAS No. 1261970-20-0

2-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid

Cat. No.: B6404086
CAS No.: 1261970-20-0
M. Wt: 268.64 g/mol
InChI Key: HNTPXOBGGGSXHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid typically involves the following steps:

    Carboxylation: The carboxyl group (-COOH) can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidized derivatives of the benzoic acid.

    Reduction Products: Reduced forms of the benzoic acid, such as alcohols or alkanes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Used in studies to understand the interaction of halogenated compounds with biological systems.

Medicine:

    Pharmaceutical Research: Investigated for potential therapeutic properties and as a precursor in drug synthesis.

Industry:

    Material Science: Utilized in the development of advanced materials with specific chemical properties.

    Agriculture: Explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluorophenylboronic acid

Comparison:

  • Unique Properties: The presence of both chlorine and fluorine atoms in 2-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid imparts unique chemical reactivity and stability compared to similar compounds.
  • Applications: While similar compounds may be used in similar applications, the specific arrangement of halogen atoms in this compound can result in distinct biological and chemical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-8-3-7(4-10(16)5-8)12-6-9(15)1-2-11(12)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNTPXOBGGGSXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CC(=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690505
Record name 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261970-20-0
Record name 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.